N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide features a complex heterocyclic architecture, combining a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group and an ethyl linker to an acetamide moiety. The acetamide is further functionalized with a 2-oxobenzo[d]oxazol-3(2H)-yl group.
Key structural features influencing activity include:
- Thiazolo-triazole ring: Contributes to planarity and π-π stacking interactions.
- 2-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
- Benzooxazolone moiety: May improve binding affinity via hydrogen bonding.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-15-6-2-1-5-14(15)19-24-20-27(25-19)13(12-31-20)9-10-23-18(28)11-26-16-7-3-4-8-17(16)30-21(26)29/h1-8,12H,9-11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFMXSUTAHXSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CN4C5=CC=CC=C5OC4=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. The structural complexity of this compound allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and triazole moieties are known to participate in hydrogen bonding and π–π interactions, which can modulate the activity of various proteins involved in disease processes.
Antimicrobial Activity
Research indicates that compounds within the triazolothiazole class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
- Staphylococcus aureus: MIC = 0.125–8 μg/mL
- Escherichia coli: MIC = 0.5–16 μg/mL
- Pseudomonas aeruginosa: MIC = 0.5–32 μg/mL
These findings suggest that the compound may inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV .
Anticancer Activity
The anticancer potential of triazolothiazoles has been documented in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For example:
- IC50 Values for related compounds indicated potent cytotoxicity:
- Compound A: IC50 = 1.61 µg/mL against cancer cell lines.
- Compound B: IC50 = 1.98 µg/mL against cancer cell lines.
These results highlight the importance of structural components like thiazole rings in enhancing cytotoxic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the significance of functional groups on biological activity. Modifications at specific positions on the triazole or thiazole rings can lead to enhanced potency or selectivity towards certain biological targets.
Key Findings from SAR Studies:
- Electron-withdrawing groups on phenyl rings significantly increase antibacterial activity.
- The presence of N-acylated groups enhances anticancer efficacy by improving binding affinity to target proteins .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of thiazolothiazole derivatives and evaluated their antimicrobial activity against clinical isolates.
- Results indicated that modifications led to compounds with up to 16 times greater efficacy than standard antibiotics.
- Evaluation of Anticancer Properties :
Scientific Research Applications
Biological Activities
This compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives known for diverse biological activities. Here are some notable applications:
Antibacterial Activity
Research has shown that compounds containing the thiazolo[3,2-b][1,2,4]triazole nucleus exhibit broad-spectrum antibacterial properties. For instance, derivatives have been synthesized that demonstrate effective inhibition against various bacterial strains. A study highlighted that certain derivatives displayed antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Antitubercular Activity
Some derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against Mycobacterium tuberculosis. The most potent compounds from these studies exhibited minimum inhibitory concentrations (MICs) indicating their potential as antitubercular agents .
Anticancer Properties
The anticancer potential of this compound is significant. Studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from this scaffold have shown percent growth inhibitions (PGIs) exceeding 80% against several cancer types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the substituents on the thiazole and triazole rings can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 2 | Enhances antibacterial activity |
| Oxobenzoxazole moiety | Contributes to anticancer properties |
Case Study 1: Antibacterial Evaluation
In a comparative study involving various thiazolo[3,2-b][1,2,4]triazole derivatives, one compound was noted for its strong antibacterial effect against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy .
Case Study 2: Anticancer Screening
A series of synthesized compounds were tested against multiple cancer cell lines including SNB-19 and OVCAR-8. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Benzothiazole Acetamide Derivatives
Example Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent EP3348550A1)
- N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives (Experimental study )
Key Insight : Replacing benzothiazole with thiazolo-triazole may optimize pharmacokinetic properties due to increased planarity and electronic effects.
Triazole-Containing Compounds
Example Compounds :
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide)
- 1-Allyl-5-chloro-1H-1,2,4-triazole (Fluorochem report )
Key Insight : The acetamide linker in the target compound may offer broader pharmacological adaptability compared to sulfonamide-based agrochemicals.
Oxazol/Oxazolidinyl Derivatives
Example Compound :
Key Insight : The benzooxazolone group could confer unique selectivity for kinase or protease targets compared to oxazolidinyl fungicides.
Heterocyclic Acetamide Variations
Example Compounds :
- Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate
- 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Key Insight : The combination of thiazolo-triazole and benzooxazolone could mitigate solubility challenges seen in highly lipophilic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
